

# A Comparative In Vivo Study of Poliglecaprone 25 and Polyglactin 910 Degradation

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## Compound of Interest

Compound Name: Poliglecaprone

Cat. No.: B1204747

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In the realm of absorbable synthetic sutures, **Poliglecaprone 25** (PGCL) and Polyglactin 910 stand out as two of the most frequently utilized materials in clinical practice. Their distinct physical and degradation characteristics dictate their suitability for various surgical applications. This guide provides an objective comparison of their in vivo degradation performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in material selection and study design.

## Comparative Degradation and Performance Data

The in vivo performance of **Poliglecaprone 25**, a monofilament suture, and Polyglactin 910, a braided suture, is primarily defined by their rate of tensile strength loss and total absorption time. These processes occur via hydrolysis. The following tables summarize key quantitative data gathered from in vivo studies.

Table 1: In Vivo Tensile Strength Retention

Suture Material	Composition	1 Week	2 Weeks
Poliglecaprone 25	Copolymer of glycolide and $\epsilon$ -caprolactone	~50% remaining strength[1]	20-30% remaining strength[2][3]
Polyglactin 910	Copolymer of 90% glycolide and 10% L-lactide	50-75% remaining strength[2]	~20-30% remaining strength

Table 2: In Vivo Absorption and Tissue Response

Suture Material	Complete Absorption Time	Inflammatory Reaction	Fibrosis and Cellular Proliferation
Poliglecaprone 25	90-120 days[4][5]	Mild[6][7][8]	Minimal, followed by gradual fibrous encapsulation[4][9]
Polyglactin 910	60-90 days[10]	Mild to Moderate[6][7]	Moderate angioblastic and fibroblastic proliferation observed[6]

## Experimental Protocols

The data presented above is derived from studies employing standardized in vivo experimental protocols. A typical methodology is detailed below.

Objective: To compare the in vivo degradation profile and biocompatibility of **Poliglecaprone 25** and Polyglactin 910 sutures.

Animal Model: Wistar albino rats (male, weighing ~250g) are commonly used as the animal model for such studies.[6][8][11]

Suture Implantation:

- Animals are anesthetized according to institutional guidelines.
- The dorsal region is shaved and disinfected.
- A full-thickness skin incision is made, and the suture materials are implanted into the subcutaneous tissue.[6][7][8]
- Separate sutures of **Poliglecaprone 25** and Polyglactin 910 are placed in each animal to allow for direct comparison under identical biological conditions.

- The skin incision is closed with a non-absorbable suture.

Evaluation Timepoints: Animals are typically euthanized at predefined time points to assess the degradation process, for example, at 2, 7, 14, and 21 days post-implantation.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Histological Analysis:

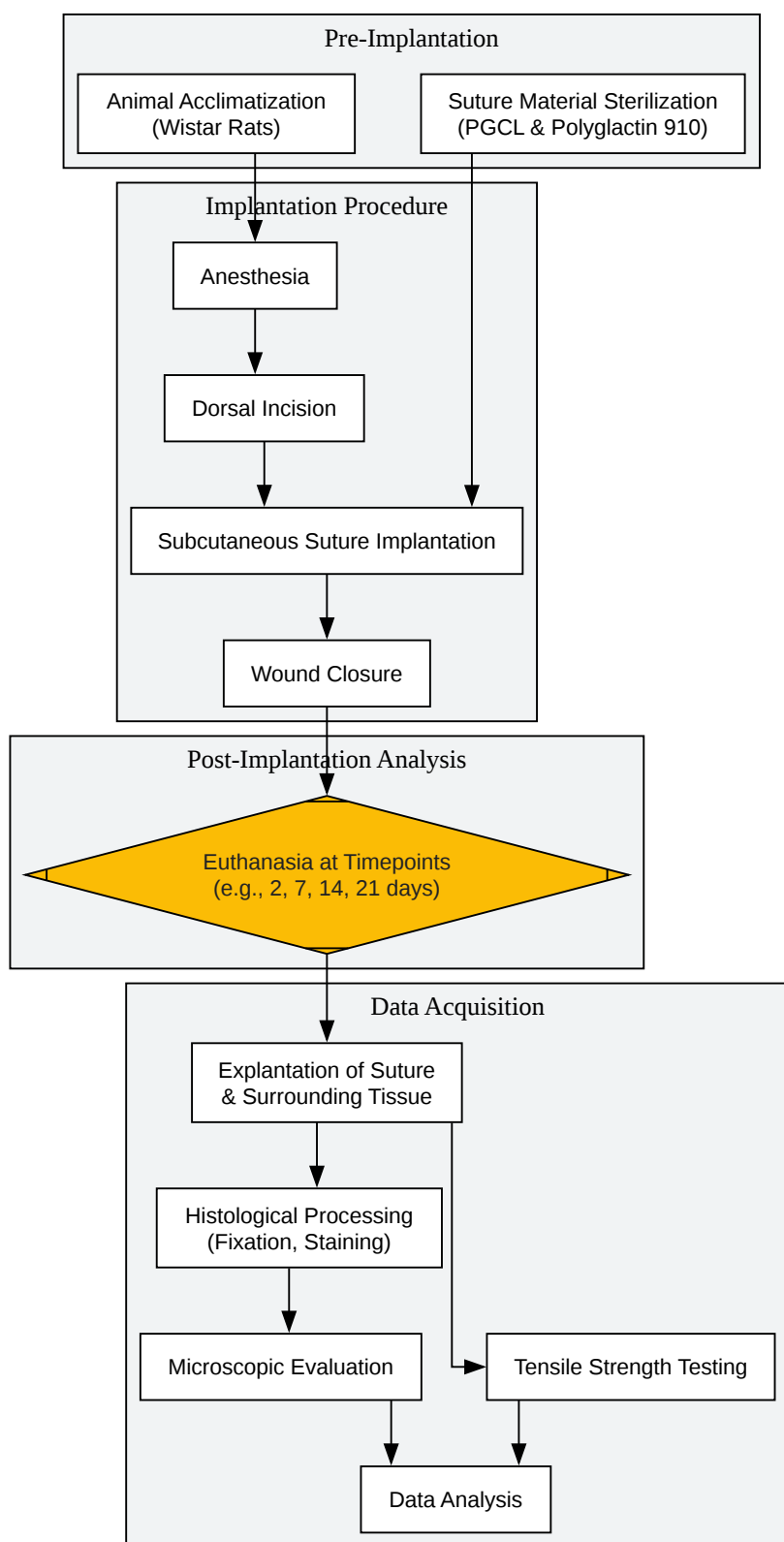
- At each timepoint, the implanted sutures and surrounding tissue are excised.
- The specimens are fixed in 10% formalin, processed through routine histotechnical procedures, and embedded in paraffin.
- Sections are cut and stained with hematoxylin and eosin (H&E).[\[6\]](#)[\[7\]](#)[\[12\]](#)
- Microscopic evaluation is performed to assess the inflammatory response (e.g., presence of neutrophils, lymphocytes, giant cells), fibroblastic and angioblastic proliferation, and the degree of fibrous capsule formation around the suture.[\[6\]](#) These responses are often scored on a scale (e.g., 0=absent, 1=mild, 2=moderate, 3=severe).[\[11\]](#)

Tensile Strength Analysis:

- For mechanical testing, sutures are explanted at specified time points.
- The explanted sutures are carefully cleaned of any adherent tissue.
- The breaking strength of the sutures is measured using a tensiometer. The force required to break the suture is recorded in Newtons (N).
- The results are compared to the initial tensile strength of the non-implanted suture to determine the percentage of strength retention over time.

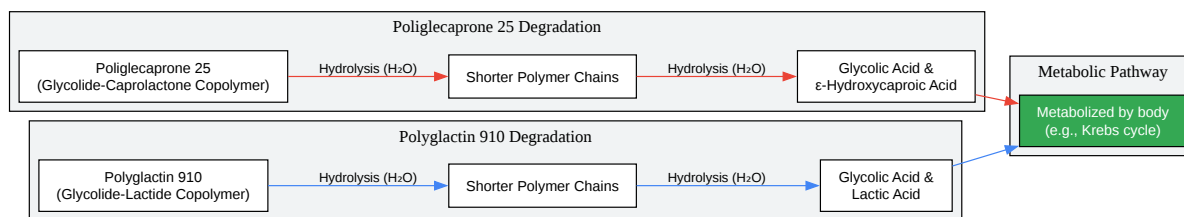
## Visualized Workflows and Pathways

To further clarify the experimental process and the chemical basis of degradation, the following diagrams are provided.



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### In Vivo Suture Degradation Experimental Workflow



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### Hydrolytic Degradation Pathway of Sutures

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- To cite this document: BenchChem. [A Comparative In Vivo Study of Poliglecaprone 25 and Polyglactin 910 Degradation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1204747#poliglecaprone-vs-polyglactin-910-comparative-in-vivo-degradation-study]

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